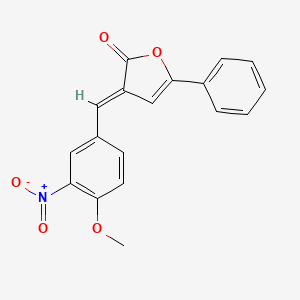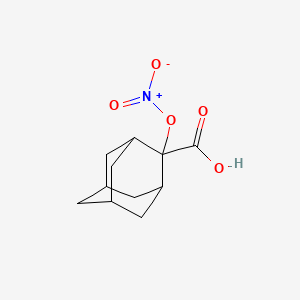
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as MNPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MNPF is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. Its chemical structure consists of a furanone ring with a nitro and methoxy group attached to the benzene ring.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone varies depending on its application. In cancer cells, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In bacteria and fungi, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone disrupts the cell membrane and inhibits the synthesis of nucleic acids and proteins. In herbicidal activity, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone inhibits the growth of plants by interfering with the synthesis of chlorophyll.
Biochemical and Physiological Effects:
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been shown to have both biochemical and physiological effects. In cancer cells, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone induces apoptosis and inhibits cell proliferation. In bacteria and fungi, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone inhibits the growth and reproduction of microorganisms. In plants, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone inhibits the synthesis of chlorophyll, leading to stunted growth and eventual death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments include its synthetic availability, its ability to selectively target cancer cells, and its potential as a new class of antibiotics and herbicides. The limitations of using 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for research on 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone. In medicine, further studies are needed to optimize the dose and delivery method of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone for cancer treatment. In agriculture, further studies are needed to determine the effectiveness of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone as a herbicide and its potential impact on the environment. In material science, further studies are needed to optimize the properties of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone for its use as a photochromic material. Overall, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has shown promising results in various fields, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 4-methoxy-3-nitrobenzaldehyde with phenylacetic acid followed by cyclization of the resulting intermediate. The yield of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone can be improved by optimizing the reaction conditions such as temperature, pH, and catalyst concentration.
Aplicaciones Científicas De Investigación
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has also been studied for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. In agriculture, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been shown to have herbicidal activity, making it a potential candidate for developing new herbicides. In material science, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been studied for its potential use as a photochromic material due to its ability to change color upon exposure to light.
Propiedades
IUPAC Name |
(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-16-8-7-12(10-15(16)19(21)22)9-14-11-17(24-18(14)20)13-5-3-2-4-6-13/h2-11H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJFVPGHNKYJZ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5857615.png)
![7-(difluoromethyl)-N-(4-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5857617.png)
![2-(4-chlorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5857618.png)




![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)





